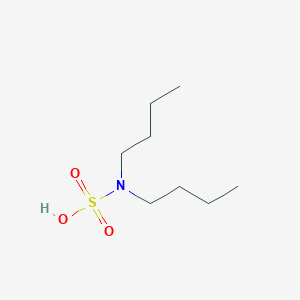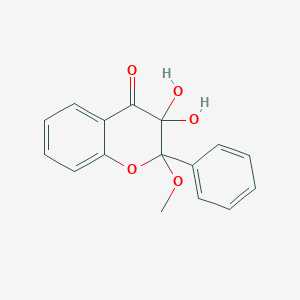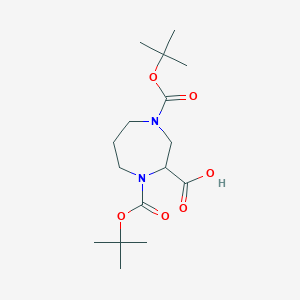
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid is a chemical compound with the molecular formula C15H26N2O6. It is a derivative of diazepane, a seven-membered ring containing two nitrogen atoms. The tert-butoxycarbonyl (Boc) groups are commonly used as protecting groups in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid can be synthesized through a multi-step process. One common method involves the protection of the diazepane ring with Boc groups. The reaction typically starts with the diazepane compound, which is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid undergoes several types of chemical reactions, including:
Hydrolysis: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc groups are replaced with other functional groups.
Oxidation and Reduction: While less common, the diazepane ring can be subjected to oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Hydrolysis: Removal of Boc groups to yield the free amine.
Substitution: Formation of new derivatives with different functional groups.
Oxidation and Reduction: Alteration of the diazepane ring structure.
Aplicaciones Científicas De Investigación
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. The Boc groups provide protection during multi-step synthesis.
Biology: Employed in the modification of peptides and proteins. The Boc groups protect amines during peptide synthesis.
Medicine: Investigated for potential therapeutic applications, including drug development
Industry: Utilized in the production of specialty chemicals and materials. .
Mecanismo De Acción
The mechanism of action of 1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid primarily involves the protection of amine groups. The Boc groups prevent unwanted reactions by temporarily blocking the amine functionality. This allows for selective reactions at other sites in the molecule. The Boc groups can be removed under acidic conditions, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Similar structure but with a piperazine ring instead of a diazepane ring.
1,4-Bis(tert-butoxycarbonyl)-1,4,7-triazacyclononane: Contains an additional nitrogen atom in the ring structure.
Uniqueness
1,4-Bis(tert-butoxycarbonyl)-1,4-diazepane-2-carboxylic acid is unique due to its seven-membered diazepane ring, which provides distinct chemical properties compared to six-membered piperazine rings. The presence of two Boc groups allows for selective protection and deprotection of amine functionalities, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C16H28N2O6 |
|---|---|
Peso molecular |
344.40 g/mol |
Nombre IUPAC |
1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)23-13(21)17-8-7-9-18(11(10-17)12(19)20)14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,19,20) |
Clave InChI |
XAHFFUOHWOKZKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-{(z)-[4-(2,3-Dioxopropyl)phenyl]-nno-azoxy}phenyl)-2-oxopropanal](/img/structure/B14010043.png)
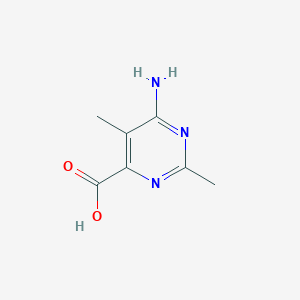

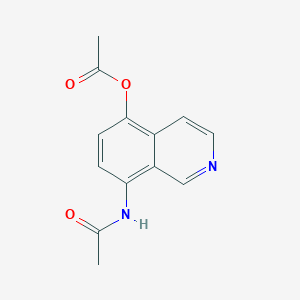
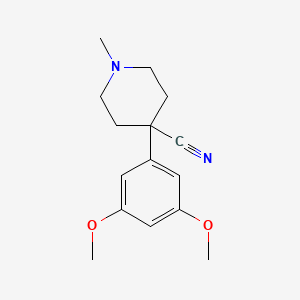
![n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B14010075.png)
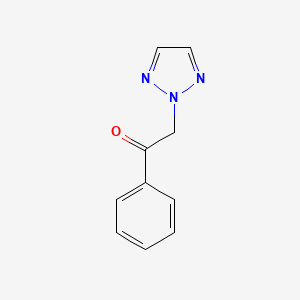
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)
![2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one](/img/structure/B14010096.png)
![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)

